
3-(6-Bromo-1,3-benzodioxol-5-yl)propanenitrile
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Overview
Description
3-(6-Bromo-1,3-benzodioxol-5-yl)propanenitrile is an organic compound with the molecular formula C10H8BrNO2 It features a brominated benzodioxole ring attached to a propanenitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Bromo-1,3-benzodioxol-5-yl)propanenitrile typically involves the bromination of 1,3-benzodioxole followed by a series of reactions to introduce the propanenitrile group. One common method includes:
Bromination: 1,3-benzodioxole is brominated using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.
Nitrile Introduction: The brominated intermediate is then reacted with acrylonitrile in the presence of a base such as potassium carbonate to form the final product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
3-(6-Bromo-1,3-benzodioxol-5-yl)propanenitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of bases like cesium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine derivative, while coupling reactions could produce biaryl compounds.
Scientific Research Applications
3-(6-Bromo-1,3-benzodioxol-5-yl)propanenitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for synthesizing potential pharmaceutical agents, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential in creating novel organic materials with specific electronic properties.
Biological Studies: It serves as a probe in studying enzyme interactions and receptor binding due to its unique structure.
Mechanism of Action
The mechanism of action of 3-(6-Bromo-1,3-benzodioxol-5-yl)propanenitrile depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The brominated benzodioxole moiety can engage in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-1,3-benzodioxole-5-carboxaldehyde
- (6-Bromo-1,3-benzodioxol-5-yl)acetic acid
- 3-(1,3-Benzodioxol-5-yl)-2-oxopropanoic acid
Uniqueness
3-(6-Bromo-1,3-benzodioxol-5-yl)propanenitrile is unique due to the presence of both a brominated benzodioxole ring and a nitrile group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .
Biological Activity
3-(6-Bromo-1,3-benzodioxol-5-yl)propanenitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in research, supported by relevant data and case studies.
The compound features a brominated benzodioxole ring and a nitrile group, which contribute to its unique chemical reactivity and potential biological effects. The presence of the bromine atom enhances its interaction with various biological targets, making it an interesting subject for pharmacological studies.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The brominated moiety can participate in π-π interactions and hydrogen bonding, influencing binding affinity and specificity. This compound is hypothesized to modulate the activity of neurotransmitter receptors, which is crucial for developing treatments for neurological disorders.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Neuroprotective Effects : Studies suggest that this compound may protect neuronal cells from apoptosis induced by excitotoxicity, potentially through modulation of glutamate receptors .
- Antimicrobial Properties : Preliminary investigations have shown that it may possess antimicrobial activity against certain pathogens, although further studies are needed to confirm these effects.
- Anticancer Potential : The compound has been explored for its ability to inhibit cancer cell proliferation in various in vitro models. It appears to induce cell cycle arrest and apoptosis in cancer cells .
Data Table: Summary of Biological Activities
Case Studies
- Neuroprotection Study : A study investigated the effects of this compound on primary neuronal cultures exposed to glutamate. Results indicated a significant reduction in cell death compared to control groups, suggesting a protective mechanism against excitotoxicity .
- Anticancer Research : In a study involving ovarian cancer cell lines, treatment with varying concentrations of the compound resulted in dose-dependent inhibition of cell proliferation. The mechanism was linked to the activation of apoptotic pathways, highlighting its potential as an anticancer agent .
Comparison with Similar Compounds
The biological activity of this compound can be compared with related compounds:
Compound | Biological Activity | Unique Features |
---|---|---|
6-Bromo-1,3-benzodioxole | Moderate neuroactivity | Lacks nitrile group |
(6-Bromo-1,3-benzodioxol-5-yl)acetic acid | Antimicrobial, anticancer | Contains carboxylic acid group |
Properties
IUPAC Name |
3-(6-bromo-1,3-benzodioxol-5-yl)propanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c11-8-5-10-9(13-6-14-10)4-7(8)2-1-3-12/h4-5H,1-2,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFIVKYGIWJLLBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)CCC#N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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